molecular formula C16H13N3O4S B4181433 3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B4181433
M. Wt: 343.4 g/mol
InChI Key: FDNBNZYDZNRSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound is commonly referred to as "BENZO-1" and has been studied for its unique properties and potential uses in various fields.

Mechanism of Action

BENZO-1 works by selectively inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for certain target proteins, making it a potent inhibitor of these proteins.
Biochemical and Physiological Effects:
BENZO-1 has been shown to have a variety of biochemical and physiological effects, depending on the target protein it is inhibiting. It has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BENZO-1 in lab experiments is its high selectivity for certain target proteins, which allows for more precise and targeted inhibition. However, one limitation is that it may not be effective against all target proteins, and further research is needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research on BENZO-1. Some possible areas of focus include its potential applications in drug development, its effects on different target proteins, and its potential use in combination with other compounds for enhanced efficacy. Additionally, further research is needed to fully understand its safety and potential side effects.

Scientific Research Applications

BENZO-1 has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have a selective inhibitory effect on certain enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-5-3-4-10(8-12)15(20)18-16-17-13-7-6-11(19(21)22)9-14(13)24-16/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNBNZYDZNRSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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